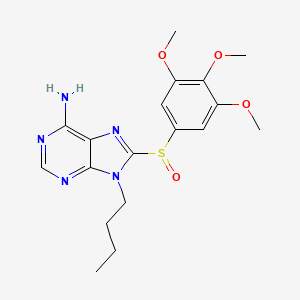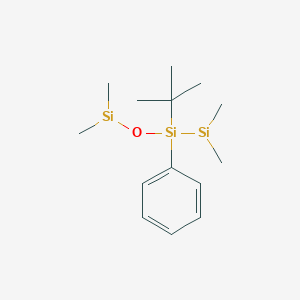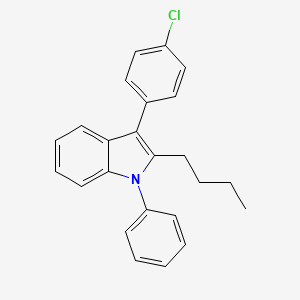
2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Substitution Reactions: The butyl, chlorophenyl, and phenyl groups are introduced through substitution reactions. For example, the chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
類似化合物との比較
Similar Compounds
2-Butyl-3-(4-fluorophenyl)-1-phenyl-1H-indole: Similar structure with a fluorine atom instead of chlorine.
2-Butyl-3-(4-methylphenyl)-1-phenyl-1H-indole: Similar structure with a methyl group instead of chlorine.
2-Butyl-3-(4-nitrophenyl)-1-phenyl-1H-indole: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-Butyl-3-(4-chlorophenyl)-1-phenyl-1H-indole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which may enhance the compound’s binding affinity to molecular targets and its overall bioactivity.
特性
CAS番号 |
827017-50-5 |
|---|---|
分子式 |
C24H22ClN |
分子量 |
359.9 g/mol |
IUPAC名 |
2-butyl-3-(4-chlorophenyl)-1-phenylindole |
InChI |
InChI=1S/C24H22ClN/c1-2-3-12-23-24(18-14-16-19(25)17-15-18)21-11-7-8-13-22(21)26(23)20-9-5-4-6-10-20/h4-11,13-17H,2-3,12H2,1H3 |
InChIキー |
GBHUJWXYBRFDLE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
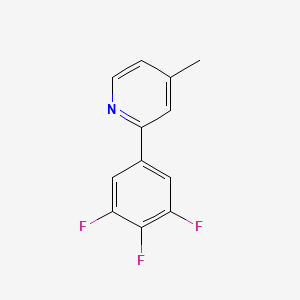
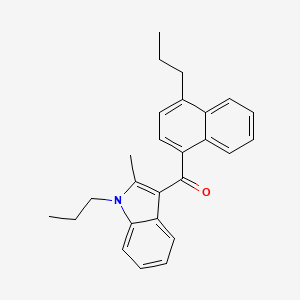
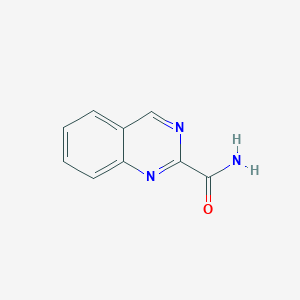
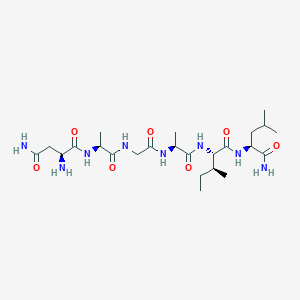
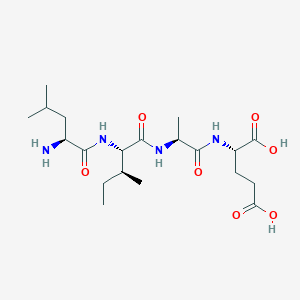
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)

